Bienvenue dans la boutique en ligne BenchChem!

ALW-II-49-7

DDR1 DDR2 Kinase Inhibition

ALW-II-49-7 (DDR2-IN-1) is a uniquely balanced multi-kinase probe that enables selective DDR2 phosphorylation inhibition without suppressing SRC family kinases—a critical distinction from dasatinib. With a cellular EC50 of 40 nM against EphB2, a well-characterized kinome interaction map (S(1) score 0.02), and an available co-crystal structure (PDB: 3DKO), it is the essential tool for isolating DDR2-dependent signaling in NSCLC models and serves as the definitive negative control for dual SRC/DDR2 targeting studies. Supplied at ≥99% purity with full analytical documentation. Not interchangeable with selective DDR inhibitors (e.g., BAY-826) or pan-kinase probes.

Molecular Formula C21H17F3N4O2
Molecular Weight 414.4 g/mol
Cat. No. B1664809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALW-II-49-7
SynonymsALWII497;  ALW II 49 7;  ALW-II-49-7
Molecular FormulaC21H17F3N4O2
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N
InChIInChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30)
InChIKeySAAYRHKJHDIDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ALW-II-49-7: Multi-Target Kinase Inhibitor for DDR1/2, EphB2, and RAF1/LYN Research


ALW-II-49-7 (also known as DDR2-IN-1) is a small molecule, ATP-competitive, type II kinase inhibitor that exhibits potent activity against multiple tyrosine kinases, including Discoidin Domain Receptors 1 and 2 (DDR1/2), Ephrin type-B receptor 2 (EphB2), RAF1, and LYN [1]. The compound is primarily employed as a chemical probe to dissect signaling pathways involving these kinases in cellular and in vitro systems [2]. Its multi-target profile distinguishes it from more selective probes and necessitates careful experimental design to attribute observed biological effects to specific targets [3].

Why ALW-II-49-7 Cannot Be Substituted: A Differential Selectivity and Functional Profile


The kinase inhibition profile of ALW-II-49-7 is uniquely balanced and cannot be replicated by single-target inhibitors or other multi-kinase probes. Its combination of potent inhibition of DDR1/2 and EphB2 with moderate off-target activity on RAF1 and LYN [1] creates a distinct biological fingerprint. Substituting ALW-II-49-7 with a highly selective DDR1/2 inhibitor (e.g., BAY-826) or a pan-kinase inhibitor like dasatinib will yield profoundly different experimental outcomes, as demonstrated by the compound's limited antiproliferative activity in DDR2-mutant cancer cells compared to dual DDR2/SRC inhibitors [2]. The quantitative evidence below establishes the precise functional boundaries of ALW-II-49-7, confirming it is not interchangeable with other in-class compounds.

Quantitative Evidence Guide: Where ALW-II-49-7 Differentiates from Closest Analogs


Potency Against DDR1 and DDR2: Superior or Comparable to Class Benchmarks

ALW-II-49-7 exhibits potent in vitro inhibition of Discoidin Domain Receptors DDR1 and DDR2. Its IC50 values of 12.4 nM for DDR1 and 18.6 nM for DDR2 are comparable to other selective DDR probes like BAY-826 (DDR1 IC50 = 7 nM, DDR2 IC50 = 16 nM) and superior to many broader-spectrum inhibitors [1]. This potency profile positions ALW-II-49-7 as a robust chemical tool for interrogating DDR-dependent signaling.

DDR1 DDR2 Kinase Inhibition NSCLC Collagen Signaling

Cellular EphB2 Inhibition: Distinct from Pan-Eph Receptor Blockers

In a cellular context, ALW-II-49-7 potently inhibits EphB2 kinase activity with an EC50 of 40 nM in U87 glioblastoma cells [1]. This activity is distinct from pan-Eph inhibitors like dasatinib, which exhibit broader Eph receptor engagement but with less favorable selectivity profiles [2]. The compound reduces EphB2 phosphorylation in a dose-dependent manner at 2 μg/mL, providing a specific tool for studying EphB2-mediated signaling in living cells.

EphB2 Ephrin Receptor Cellular Kinase Assay Glioblastoma

Limited Antiproliferative Activity: Critical Differentiator from Dual DDR2/SRC Inhibitors

In DDR2-mutated non-small cell lung cancer (NSCLC) cell lines NCI-H2286 and HCC-366, ALW-II-49-7 (compound 1) decreases DDR2 phosphorylation but exhibits very modest antiproliferative potency compared to dasatinib, a dual DDR2/SRC inhibitor [1]. The study demonstrates that ALW-II-49-7 does not inhibit SRC family kinases (SFKs), whereas dasatinib potently suppresses both DDR2 and SFK activity, leading to enhanced cell killing [2]. This functional divergence highlights ALW-II-49-7's utility as a selective DDR2 signaling inhibitor that minimally impacts cell viability.

DDR2 SRC Antiproliferative Lung Cancer Dasatinib

Off-Target Profile and Recommended Concentration Window

ALW-II-49-7 exhibits a defined off-target profile, potently inhibiting RAF1 (IC50 = 22 nM) and LYN (IC50 = 257 nM) in addition to its primary targets [1]. This polypharmacology necessitates the use of a narrow concentration window (1-2 µM) to minimize off-target effects, as recommended by the Chemical Probes Portal [2]. In contrast, the structurally related compound 3 (also from Choi et al.) displays a cleaner selectivity profile across the kinome but lacks the same depth of functional characterization [3].

Kinase Selectivity Off-Target RAF1 LYN Chemical Probe

Structural Basis of Binding: Type II Inhibition Confirmed by Co-Crystal Structure

The co-crystal structure of ALW-II-49-7 bound to the kinase domain of human EphA7 (PDB ID: 3DKO) confirms its binding mode as a type II inhibitor, occupying the ATP-binding pocket and extending into the allosteric back pocket [1]. This structural data provides a direct, atomic-level validation of its mechanism, which is critical for structure-based drug design and SAR studies. In comparison, many other DDR/Eph inhibitors lack publicly available co-crystal structures, limiting their utility for rational design.

Structural Biology X-ray Crystallography Type II Inhibitor EphA7

Kinome-Wide Selectivity: Superior to Dasatinib, Distinct from Highly Selective Probes

When profiled against a panel of over 350 kinases at 1 µM, ALW-II-49-7 demonstrates excellent overall kinase selectivity with an S(1) score of 0.02, indicating that only ~2% of tested kinases are inhibited by >90% [1]. In contrast, dasatinib exhibits a much broader inhibition profile with an S(1) score of approximately 0.06, reflecting its polypharmacology [2]. This quantitative selectivity metric confirms that ALW-II-49-7 is a more selective tool for DDR/Eph signaling compared to clinical multi-kinase inhibitors.

KinomeScan Selectivity S-Score Polypharmacology

Optimal Use Cases for ALW-II-49-7: Where Its Profile Delivers Unique Value


Dissecting DDR2 vs. SRC Contributions in NSCLC Cell Signaling

When studying DDR2-mutated NSCLC models, ALW-II-49-7 enables selective inhibition of DDR2 phosphorylation without suppressing SRC family kinases [1]. This allows researchers to isolate DDR2-dependent signaling events from SRC-driven pathways, a critical advantage over dasatinib which concurrently inhibits both [2]. Use ALW-II-49-7 at 1-2 µM to achieve target engagement while minimizing off-target effects .

Validating EphB2 as a Driver of Tumor Cell Migration and Invasion

With its potent cellular EC50 of 40 nM against EphB2 [1], ALW-II-49-7 is an ideal tool for acute inhibition of EphB2 in glioblastoma and other EphB2-expressing cancer models [2]. The compound's defined selectivity window allows for attribution of phenotypic changes (e.g., reduced migration) specifically to EphB2 blockade, especially when combined with orthogonal EphB2 silencing approaches.

Chemical Probe for In Vitro Kinase Selectivity Profiling and SAR Studies

ALW-II-49-7's well-characterized kinome interaction map [1] and available co-crystal structure (PDB: 3DKO) [2] make it a benchmark compound for evaluating new DDR/Eph inhibitor candidates. Its S(1) score of 0.02 serves as a reference point for assessing selectivity improvements, and the structural data facilitate rational design of analogs with altered binding kinetics .

Negative Control for Dual SRC/DDR2 Inhibitor Efficacy Studies

In experiments designed to validate the necessity of dual SRC/DDR2 inhibition for anti-tumor efficacy, ALW-II-49-7 serves as a critical negative control [1]. Its inability to suppress proliferation of DDR2-mutant cells confirms that selective DDR2 inhibition is insufficient, thereby strengthening the case for dual targeting strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALW-II-49-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.